CID 167996491
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Overview
Description
The compound with the identifier “CID 167996491” is a chemical entity listed in the PubChem database
Chemical Reactions Analysis
CID 167996491 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles to replace specific functional groups. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
CID 167996491 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of more complex molecules. In biology, it may be studied for its potential effects on biological systems, including its interactions with proteins, enzymes, or other biomolecules. In medicine, this compound could be investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways or targets. In industry, this compound may be used in the development of new materials, pharmaceuticals, or other chemical products.
Mechanism of Action
The mechanism of action of CID 167996491 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to particular proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with these targets.
Comparison with Similar Compounds
CID 167996491 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison can involve analyzing the differences in chemical properties, reactivity, and potential applications. Some similar compounds may include those listed in the PubChem database with similar structural features or biological activities.
Properties
Molecular Formula |
C20H31I4Ir2-4 |
---|---|
Molecular Weight |
1163.5 g/mol |
InChI |
InChI=1S/C10H16.C10H15.4HI.2Ir/c2*1-6-7(2)9(4)10(5)8(6)3;;;;;;/h6H,1-5H3;1-5H3;4*1H;;/p-4 |
InChI Key |
NGBXLUIKAGEVOY-UHFFFAOYSA-J |
Canonical SMILES |
CC1C(=C(C(=C1C)C)C)C.CC1=C([C](C(=C1C)C)C)C.[I-].[I-].[I-].[I-].[Ir].[Ir] |
Origin of Product |
United States |
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